Stereochemical Identity: (2R,3R) D-Configuration vs (2S,3S) L-Enantiomer
Boc-D-Thr(Bzl)-ol (CAS 133565-43-2) bears (2R,3R) stereochemistry per IUPAC designation, confirmed by InChI stereochemical layer (/t12-,14-/m1/s1) [1]. Its L-enantiomer (Boc-L-Thr(Bzl)-ol) differs in stereochemistry at both C2 and C3 positions, with distinct CAS registry and supplier cataloging as separate products . D-amino acid incorporation into therapeutic peptides reduces proteolytic degradation rates by approximately 10- to 100-fold compared to L-isomers, a class-level effect established across multiple peptide therapeutics [2].
| Evidence Dimension | Stereochemistry at C2 and C3 positions |
|---|---|
| Target Compound Data | (2R,3R) configuration |
| Comparator Or Baseline | Boc-L-Thr(Bzl)-ol — (2S,3S) configuration |
| Quantified Difference | Enantiomeric (opposite stereochemistry at both chiral centers); D- vs L- substitution reduces proteolytic degradation by ~10–100× |
| Conditions | InChI stereochemical assignment; class-level protease stability data from D-peptide literature |
Why This Matters
Procurement of the incorrect enantiomer (L- instead of D-) produces peptides with inverted stereochemistry and drastically reduced in vivo half-life, rendering the synthesis worthless for therapeutic applications.
- [1] PubChem. tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate. InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1. View Source
- [2] Miller SM, Simon RJ, Ng S, Zuckermann RN, Kerr JM, Moos WH. Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers. Bioorg Med Chem Lett. 1994;4(22):2657-2662. View Source
